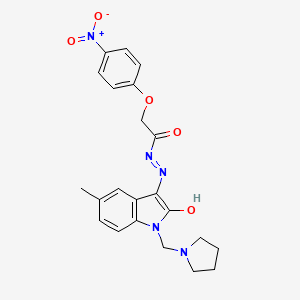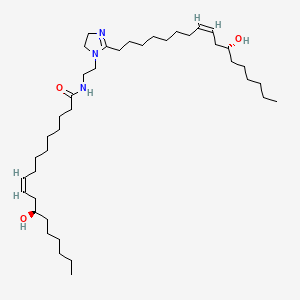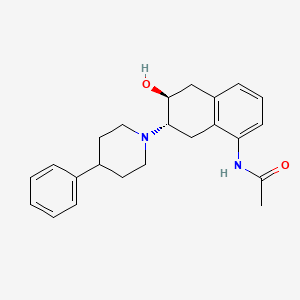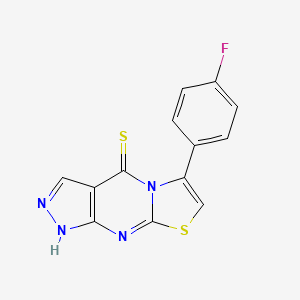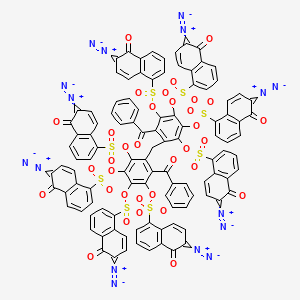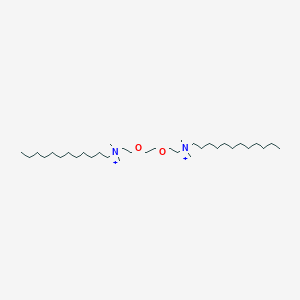
3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) is a cationic dimeric amphiphile, also known as a gemini surfactant. This compound is characterized by two cationic head groups and two long hydrophobic alkyl chains, connected by a flexible spacer. It is commonly used in various industrial and scientific applications due to its unique surface-active properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) typically involves the reaction of dodecylamine with ethylene oxide to form the intermediate, which is then quaternized with methyl bromide to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Basic catalysts like sodium hydroxide or potassium hydroxide are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of dodecylamine and ethylene oxide.
Reaction Control: Monitoring temperature and pressure to optimize the reaction rate.
Purification: Using techniques like distillation and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium centers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like thiols and amines.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation.
Reduced Forms: Resulting from reduction.
Substituted Derivatives: Resulting from nucleophilic substitution.
Applications De Recherche Scientifique
3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the study of membrane proteins and as a transfection agent for gene delivery.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of 3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) involves its interaction with biological membranes. The compound disrupts membrane integrity by inserting its hydrophobic tails into the lipid bilayer, leading to increased membrane permeability and cell lysis. This action is particularly effective against Gram-negative bacteria, where the compound targets both the outer and inner membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyltrimethylammonium Bromide: A monomeric surfactant with similar antimicrobial properties but higher critical micelle concentration.
Hexadecyltrimethylammonium Bromide: Another monomeric surfactant with longer alkyl chains, used in similar applications.
Octadecyltrimethylammonium Bromide: Known for its strong surfactant properties and used in various industrial applications.
Uniqueness
3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) stands out due to its dimeric structure, which provides superior surface activity, lower critical micelle concentration, and enhanced antimicrobial efficacy compared to its monomeric counterparts .
Propriétés
Numéro CAS |
135766-44-8 |
|---|---|
Formule moléculaire |
C34H74N2O2+2 |
Poids moléculaire |
543.0 g/mol |
Nom IUPAC |
dodecyl-[2-[2-[2-[dodecyl(dimethyl)azaniumyl]ethoxy]ethoxy]ethyl]-dimethylazanium |
InChI |
InChI=1S/C34H74N2O2/c1-7-9-11-13-15-17-19-21-23-25-27-35(3,4)29-31-37-33-34-38-32-30-36(5,6)28-26-24-22-20-18-16-14-12-10-8-2/h7-34H2,1-6H3/q+2 |
Clé InChI |
LHEBOUXQKTXCFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CCOCCOCC[N+](C)(C)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




